(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol
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Overview
Description
(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a hexadec-1-en-4-yl group, an amino group, and a phenylbut-3-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexadec-1-en-4-ylamine, which is then coupled with a phenylbut-3-en-1-ol derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylbut-3-en-1-ol backbone can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol: Unique due to its specific stereochemistry and functional groups.
This compound analogs: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
652539-06-5 |
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Molecular Formula |
C26H43NO |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(2R)-2-[[(4S)-hexadec-1-en-4-yl]amino]-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C26H43NO/c1-3-5-6-7-8-9-10-11-12-16-20-25(17-4-2)27-26(23-28)22-21-24-18-14-13-15-19-24/h4,13-15,18-19,21-22,25-28H,2-3,5-12,16-17,20,23H2,1H3/t25-,26-/m1/s1 |
InChI Key |
PGHJKAPITZDYGL-CLJLJLNGSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](CC=C)N[C@@H](CO)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCC(CC=C)NC(CO)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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